molecular formula C10H15NO3 B12999595 (S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol

(S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol

Cat. No.: B12999595
M. Wt: 197.23 g/mol
InChI Key: OYJJUQHXSRTEHH-QMMMGPOBSA-N
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Description

(S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol is a chemical compound with the molecular formula C10H15NO3 It is known for its unique structure, which includes an amino group, a hydroxy group, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and (S)-2-amino-3-hydroxypropyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-1-hydroxypropyl)phenol: This compound has a similar structure but lacks the methoxy group.

    (S)-3-(2-Amino-3-hydroxypropyl)benzonitrile: This compound has a nitrile group instead of a methoxy group.

Uniqueness

(S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

4-[(2S)-2-amino-3-hydroxypropyl]-2-methoxyphenol

InChI

InChI=1S/C10H15NO3/c1-14-10-5-7(2-3-9(10)13)4-8(11)6-12/h2-3,5,8,12-13H,4,6,11H2,1H3/t8-/m0/s1

InChI Key

OYJJUQHXSRTEHH-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](CO)N)O

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)N)O

Origin of Product

United States

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